molecular formula C6H10N4OS B019618 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 39008-28-1

5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B019618
CAS RN: 39008-28-1
M. Wt: 186.24 g/mol
InChI Key: DKIXTKJRMXEYST-UHFFFAOYSA-N
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Description

5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are a group of compounds with diverse biological activities and are significant in the field of medicinal chemistry due to their presence in many biological compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multi-step processes including the use of commercially available anilines, reactions with chloroacetaldehyde, and cyclocondensation with guanidine or other suitable reactants. For instance, Gangjee et al. (2006) describe the synthesis of similar derivatives via an improved method, highlighting the potential synthesis pathways for pyrimidine compounds like 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (Gangjee, Wang, Queener, & Kisliuk, 2006).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of amino and methylthio groups. The structure affects the hydrogen-bonding interactions, as indicated in the study by Gerhardt et al. (2010), which discusses the IR, NMR, and MS spectroscopic data of a related compound (Gerhardt, Charris, Valderrama, Romero, Castelli, & Taddei, 2010).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including interactions with amines, alcohols, and phenols. For example, Chen et al. (2009) synthesized 5,6-Dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, showing the reactivity of similar structures (Chen, Nie, & Ding, 2009).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystal structure, depend on their molecular configuration. Valeska Gerhardt et al. (2011) investigated the crystallization and tautomeric forms of 2,6-diaminopyrimidin-4-one, which can provide insights into the physical properties of similar compounds (Gerhardt, Tutughamiarso, & Bolte, 2011).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives like 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one include their reactivity towards other compounds and their potential as inhibitors in biological systems. The work by Gangjee et al. (2005) on similar pyrimidine derivatives highlights their potential inhibitory activity against specific enzymes, which is indicative of their chemical behavior (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Safety And Hazards

For safety information and hazards related to this compound, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5,6-diamino-3-methyl-2-methylsulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIXTKJRMXEYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1SC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959848
Record name 5,6-Diamino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

CAS RN

39008-28-1
Record name 4(3H)-Pyrimidinone, 5,6-diamino-3-methyl-2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039008281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Diamino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4.0 g (0.02 mole) of 6-amino-3-methyl-2-methylthio-5-nitroso-pyrimidine-4-one (44) was added 40 mL of 20% aqueous ammonium sulfide solution. The mixture was heated under reflux for 30 min. After cooling the precipitate was collected, washed with a little ethanol and dried in a desiccator to give 45 as 2.72 g (75% yield) of colorless crystals (m.p. 211°-212° C.).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
40 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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